Icotinib Hydrochloride
描述
Icotinib Hydrochloride is a potent and specific epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . It was approved in China by the SFDA in June 2011 for the treatment of EGFR+ Non-Small Cell Lung Cancer (NSCLC) . It exhibits encouraging efficacy and tolerability in patients with advanced NSCLC who failed previous chemotherapy .
Synthesis Analysis
Icotinib was first synthesized in 2002 by the company Betta Pharma . The US patent application for the preparation of icotinib and icotinib hydrochloride was filed on December 28, 2012, and granted on July 21, 2015 .Molecular Structure Analysis
The molecular formula of Icotinib Hydrochloride is C22H21N3O4 . Its average molecular weight is 391.427 .Physical And Chemical Properties Analysis
The molecular formula of Icotinib Hydrochloride is C22H21N3O4 . Its molecular weight is 427.88 .科学研究应用
Treatment of Advanced Non-Small-Cell Lung Cancer (NSCLC)
Icotinib has been found effective in treating Chinese patients with advanced NSCLC, particularly those who have previously received platinum-based chemotherapy. It has shown comparable efficacy to gefitinib, another tyrosine kinase inhibitor, and is now a significant treatment option in China for advanced NSCLC (Liang, Ren, & Lin, 2014).
Pharmacology and Clinical Evaluation
Studies have established Icotinib Hydrochloride as an effective oral epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI). Its clinical evaluation in patients with locally advanced or metastatic NSCLC, who were previously treated with chemotherapy, shows encouraging results (Yin-xiang, 2009).
Role in Enhancing Radiosensitivity
Research indicates that Icotinib can enhance radiosensitivity in lung cancer cells, both in vitro and in vivo. This is achieved by inhibiting the activation of EGFR and its downstream kinases, thereby affecting the DNA repair processes in cancer cells (Zhang, Fu, Wang, & Wang, 2018).
Efficacy in Different Types of EGFR Mutations
The efficacy of Icotinib varies with different types of EGFR mutations in NSCLC patients. It has been found particularly effective in patients with exon 19 deletion or L858R point mutation in the EGFR gene (Xue, Wen, Zhuang, Jian Hua, & Xia, 2016).
Application in Psoriasis Treatment
Beyond its oncological applications, Icotinib has shown potential in treating psoriasis. Studies reveal that it can inhibit EGFR signaling and alleviate psoriasis-like symptoms in animal models, providing a new avenue for psoriasis therapy (Tan, Yang, Wang, Chen, Yu, Li, Guo, Huang, Deng, Yu, & Ding, 2018).
Potential for Combination Therapy
There's emerging evidence that combining Icotinib with other treatments, like Gallic acid, may enhance its anti-tumor activity in NSCLC by inducing apoptosis and affecting specific signaling pathways (Wang, Guo, Liu, Sa, Wang, Zhang, Bai, Su, Zhang, Zhang, & Liu, 2022).
安全和危害
In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNGXMJMUUJHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152859 | |
Record name | Icotinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Icotinib Hydrochloride | |
CAS RN |
1204313-51-8 | |
Record name | Icotinib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204313518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icotinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICOTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTD32I0J83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。